N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide
CAS No.: 899938-31-9
Cat. No.: VC4927855
Molecular Formula: C25H22ClFN4O4S
Molecular Weight: 528.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899938-31-9 |
|---|---|
| Molecular Formula | C25H22ClFN4O4S |
| Molecular Weight | 528.98 |
| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(2-fluoroanilino)-2-oxoethyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C25H24ClFN4O4S/c26-17-7-5-16(6-8-17)9-12-28-21(32)10-13-30-24(34)23-20(11-14-36-23)31(25(30)35)15-22(33)29-19-4-2-1-3-18(19)27/h1-8,11,14,20,23H,9-10,12-13,15H2,(H,28,32)(H,29,33) |
| Standard InChI Key | UGFNUBYLIDXBIL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a thieno[3,2-d]pyrimidinone core fused with a substituted propanamide side chain. Key structural elements include:
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Thieno[3,2-d]pyrimidin-2,4-dione: A bicyclic system providing planar rigidity and hydrogen-bonding capacity .
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4-Chlorophenethyl group: Enhances lipophilicity and potential membrane permeability .
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2-Fluorophenylcarbamoylmethyl moiety: Introduces steric and electronic effects critical for target interaction .
Physicochemical Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H22ClFN4O4S | |
| Molecular Weight | 528.98 g/mol | |
| XLogP3 | 3.2 (predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 7 |
The presence of both chloro and fluoro substituents modulates electronic density, influencing reactivity and binding to biological targets .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via multi-step protocols typical for thienopyrimidine derivatives :
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Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylates with urea derivatives yields the thieno[3,2-d]pyrimidine-2,4-dione scaffold .
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Side-Chain Introduction:
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Purification: Chromatographic techniques (e.g., silica gel, HPLC) achieve >95% purity.
Analytical Characterization
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NMR: ¹H NMR (DMSO-d6) shows characteristic signals:
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HRMS: [M+H]+ observed at m/z 529.0921 (calculated: 529.0925).
Biological Activity and Mechanisms
Antiproliferative Effects
While direct data on this compound is limited, structurally analogous thieno[3,2-d]pyrimidines exhibit:
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IC50 Values: 14.5–19.4 µM against MCF-7 breast cancer cells .
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Apoptosis Induction: Caspase-3/7 activation and PARP cleavage in leukemia L1210 cells .
Comparative Activity:
| Compound | Target Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| Halogenated analog (Cl at C4) | L1210 | 12.3 | |
| Fluoro-substituted derivative | MCF-7 | 14.5 |
Structure-Activity Relationships (SAR)
Critical substituents for bioactivity:
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C4 Chlorine: Essential for antiproliferative activity; removal reduces potency by >80% .
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2-Fluorophenyl Group: Enhances selectivity for cancer cells over normal fibroblasts .
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Propanamide Linker: Optimal length for membrane penetration; shorter chains diminish activity .
Future Directions
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